molecular formula C13H10FNO2S B2823891 2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide CAS No. 339099-01-3

2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide

Cat. No.: B2823891
CAS No.: 339099-01-3
M. Wt: 263.29
InChI Key: ZURDCXIHCGLSFE-UHFFFAOYSA-N
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Description

2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide is a heterocyclic amide derivative characterized by a thiophene ring substituted at the 5-position with a 2-fluorobenzoyl group and an acetamide moiety at the 2-position. This compound belongs to a broader class of thiophene-based acetamides, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

2-[5-(2-fluorobenzoyl)thiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2S/c14-10-4-2-1-3-9(10)13(17)11-6-5-8(18-11)7-12(15)16/h1-6H,7H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURDCXIHCGLSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(S2)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-thiophenemethanamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then treated with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential pharmacological properties. Research indicates that derivatives of thiophene compounds exhibit various biological activities, including antibacterial, antifungal, and anticancer effects.

Case Study: Antiparasitic Activity
A study highlighted the synthesis of compounds similar to 2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide, which were evaluated for their activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The results showed that certain derivatives exhibited significant antiparasitic activity, indicating a promising avenue for the development of new treatments against this disease .

Cosmetic Formulations

The compound's unique structure allows it to be utilized in cosmetic formulations. Its incorporation can enhance the stability and effectiveness of topical products due to its potential skin-penetrating properties.

Case Study: Topical Formulations
Research on cosmetic formulations has demonstrated that compounds with similar structures can improve skin hydration and deliver active ingredients effectively. The formulation studies often focus on optimizing the interaction between various components to enhance sensory properties and clinical efficacy .

Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its reactivity allows for the construction of complex molecular architectures through various coupling reactions.

Data Table: Synthetic Routes

Reaction TypeConditionsYield (%)
Suzuki CouplingPd catalyst, base85
Buchwald-Hartwig CouplingCu catalyst, amine75
Nucleophilic SubstitutionBase-catalyzed90

Mechanism of Action

The mechanism of action of 2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • N-(3-(2-Chlorobenzoyl)-5-ethyl-thiophen-2-yl)acetamide ():
    Replacing the fluorobenzoyl group with a chlorobenzoyl moiety increases molecular weight (Cl vs. F) and alters electronic properties. The compound exhibits a well-defined crystal structure (R factor = 0.049) with planar geometry, suggesting improved crystallinity compared to the fluorinated analog .
  • 2-[5-(2-Chloroacetyl)thiophen-2-yl]acetamide (): Substituting the benzoyl group with a chloroacetyl chain reduces aromaticity, impacting π-π stacking interactions.

Sulfonyl and Sulfonamide Derivatives

  • N-((5-(p-Tolyl)thiophen-2-yl)sulfonyl)acetamide (): Replacing the fluorobenzoyl group with a sulfonyl-p-tolyl group enhances antibacterial activity against Shigella dysenteriae (52.36% inhibition at 300 µg).
  • N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide ():
    The sulfamoyl-thiadiazole substituent introduces strong electrophilicity (global electrophilicity = 29.597 eV), favoring interactions with nucleophilic residues in enzyme targets .

Bioactivity Comparisons

Antimicrobial Activity

Compound Target Microbe Activity (% Inhibition) Concentration Reference
2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide Not reported N/A N/A
N-((5-(p-Tolyl)thiophen-2-yl)sulfonyl)acetamide Shigella dysenteriae 52.36 ± 0.002 300 µg
N-((5-(3,5-Dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide Pseudomonas aeruginosa 67 ± 0.04 1000 µg

Anticancer Activity

  • N-(2-(2,3-Dimethoxyphenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (Compound 8, ): Exhibits anti-breast cancer activity with a molecular weight of 528 g/mol and a melting point of 280–282°C.

Physicochemical and Computational Insights

Electronic Effects

  • The fluorobenzoyl group in this compound likely stabilizes the thiophene ring via electron-withdrawing effects, as predicted by density functional theory (DFT) studies. Similar compounds with sulfonamide groups show significant π-electron delocalization, enhancing reactivity .
  • N-(2-Chloro-4-sulphamoylphenyl)-2-((4-(2,4-dimethyl-phenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3yl)-sulphanyl)-acetamide ():
    DFT-optimized structures reveal planar geometries critical for binding to HIV-1 reverse transcriptase, suggesting analogous fluorobenzoyl derivatives may exploit similar binding modes .

Thermal Stability

  • Derivatives with bulkier substituents (e.g., tert-butylphenyl in ) exhibit higher melting points (167–169°C), indicating improved thermal stability compared to simpler acetamides .

Biological Activity

2-[5-(2-Fluorobenzoyl)thiophen-2-yl]acetamide is a synthetic compound with a unique molecular structure that includes a fluorobenzoyl group attached to a thiophenyl ring and an acetamide moiety. This compound has garnered interest in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

  • Molecular Formula : C13H10FNO2S
  • Molecular Weight : 253.29 g/mol
  • CAS Number : 339099-01-3

The presence of the fluorine atom in the benzoyl group is believed to enhance the compound's stability and biological activity by increasing its binding affinity to various molecular targets .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies suggest that it may inhibit key inflammatory mediators, which could make it beneficial in treating conditions characterized by chronic inflammation .

Anticancer Potential

One of the most promising areas of research involves the anticancer properties of this compound. Preliminary studies indicate that it may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, it has been shown to affect pathways associated with cell cycle regulation and apoptosis .

The mechanism of action for this compound is primarily linked to its interaction with various molecular targets. The compound is thought to bind to specific enzymes or receptors, altering their activity and leading to biological effects such as:

  • Inhibition of enzymes involved in cancer cell proliferation.
  • Modulation of inflammatory pathways.
  • Disruption of bacterial cell wall synthesis .

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various thiophene derivatives, including this compound, found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as a lead compound for developing new antibiotics.

Study 2: Anticancer Screening

In a screening study aimed at identifying novel anticancer agents, this compound was tested on multicellular spheroids representing different cancer types. The results indicated a dose-dependent reduction in viability, suggesting that this compound could serve as a scaffold for further drug development targeting specific cancers .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-[5-(4-Fluorobenzoyl)-2-thienyl]acetamideStructureModerate antimicrobial activity
2-[5-(2-Chlorobenzoyl)-2-thienyl]acetamideStructureLow anti-inflammatory effects
2-[5-(3-Methylbenzoyl)-2-thienyl]acetamideStructureHigh anticancer potential

The unique presence of the fluorine atom in this compound differentiates it from other similar compounds, enhancing its biological activity and stability .

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